N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide

Catalog No.
S12981774
CAS No.
M.F
C22H18ClFN2O4S
M. Wt
460.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-...

Product Name

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide

IUPAC Name

N-(3-acetylphenyl)-2-chloro-5-[(4-fluorophenyl)-methylsulfamoyl]benzamide

Molecular Formula

C22H18ClFN2O4S

Molecular Weight

460.9 g/mol

InChI

InChI=1S/C22H18ClFN2O4S/c1-14(27)15-4-3-5-17(12-15)25-22(28)20-13-19(10-11-21(20)23)31(29,30)26(2)18-8-6-16(24)7-9-18/h3-13H,1-2H3,(H,25,28)

InChI Key

JDVYANFRFGELKT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)F)Cl

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide is a synthetic organic compound with the molecular formula C22H18ClFN2O4SC_{22}H_{18}ClFN_{2}O_{4}S. This compound features a complex structure that includes an acetyl group, a chloro substituent, and a sulfamoyl moiety attached to a benzamide framework. Its systematic name reflects its intricate arrangement of functional groups, which contributes to its potential biological activity and applications in medicinal chemistry.

The chemical reactivity of N-(3-acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide can be explored through various reactions typical of benzamide derivatives. Key reactions may include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Acylation: The acetyl group can participate in acylation reactions, potentially modifying the compound's reactivity or biological properties.
  • Sulfamoylation: The sulfamoyl group can react with various electrophiles, affecting the compound's pharmacological profile.

These reactions are essential for modifying the compound to enhance its efficacy or selectivity in biological systems.

N-(3-Acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide has shown promise in various biological assays. Although specific studies on this exact compound may be limited, related compounds in the benzamide class are known for their diverse pharmacological activities, including:

  • Antitumor Activity: Some benzamide derivatives exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties: Compounds with similar structures have been reported to inhibit inflammatory pathways.
  • Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in metabolic pathways.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells.

The synthesis of N-(3-acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide typically involves multi-step procedures that integrate various organic synthesis techniques. A general synthetic route could include:

  • Formation of the Benzamide Core: Starting from commercially available precursors, the benzamide structure is formed through acylation reactions.
  • Introduction of the Chloro Group: Chlorination reactions are performed to introduce the chloro substituent at the appropriate position on the benzene ring.
  • Sulfamoylation Reaction: The sulfamoyl group is introduced via nucleophilic substitution or coupling reactions with suitable sulfonamides.
  • Final Modifications: Acetylation and fluorination steps are included to achieve the desired functional groups.

Each step requires careful optimization to ensure high yields and purity of the final product.

This compound has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure suggests possible use as a lead compound in drug discovery, particularly for anti-cancer or anti-inflammatory drugs.
  • Chemical Biology Research: It can serve as a tool compound for studying specific biological pathways or enzyme interactions.
  • Material Science: Due to its unique properties, it may find applications in developing advanced materials or coatings.

Interaction studies involving N-(3-acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies may include:

  • Binding Affinity Assays: Evaluating how well the compound binds to target proteins or receptors.
  • Mechanistic Studies: Investigating how the compound affects cellular pathways or enzyme activity.
  • Structure-Activity Relationship Analysis: Exploring how structural modifications influence biological activity.

These studies are crucial for elucidating the mechanism of action and optimizing therapeutic properties.

Several compounds share structural similarities with N-(3-acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-nitro-N-phenylbenzamideNitro group instead of sulfamoylAntitumor activity
N-(4-Fluorophenyl)-2-chlorobenzamideLacks acetyl groupAnti-inflammatory properties
N-(3-Acetylphenyl)-2-chlorobenzamideSimilar core structure without sulfamoylPotentially similar pharmacological effects

The uniqueness of N-(3-acetylphenyl)-2-chloro-5-(N-(4-fluorophenyl)-N-methylsulfamoyl)benzamide lies in its specific combination of functional groups that may confer distinct biological activities compared to these similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

460.0659841 g/mol

Monoisotopic Mass

460.0659841 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

Explore Compound Types